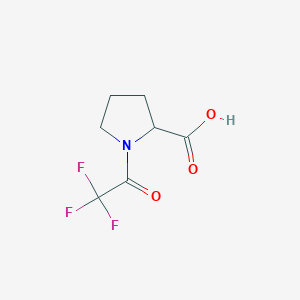

1-(Trifluoroacetyl)pyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

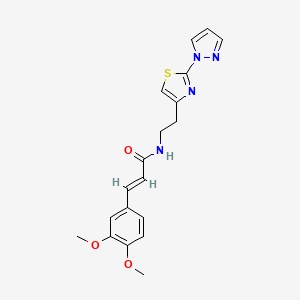

1-(Trifluoroacetyl)pyrrolidine-2-carboxylic acid is a chemical compound with the CAS Number: 92076-93-2 . It has a molecular weight of 211.14 .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 1-(Trifluoroacetyl)pyrrolidine-2-carboxylic acid, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Pyrrolidine derivatives, including 1-(Trifluoroacetyl)pyrrolidine-2-carboxylic acid, can undergo various chemical reactions. These reactions are often planned on the basis of the synthetic strategies used, such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis

1-(Trifluoroacetyl)pyrrolidine-2-carboxylic acid is a powder with a melting point of 81-83 degrees Celsius .Scientific Research Applications

Organocatalysis and Enantioselective Synthesis

Research has demonstrated the effectiveness of the trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine as an organocatalyst in asymmetric intramolecular aldol reactions, producing bicyclo[4.3.0]nonane derivatives with high enantioselectivity. This showcases the utility of trifluoroacetyl derivatives in facilitating reactions that involve rare combinations of aldehyde as a nucleophile and ketone as an electrophile, highlighting their importance in the development of enantioselective synthesis methods (Hayashi et al., 2007).

Cyclization Reactions

Trifluoromethanesulfonic (triflic) acid has been found to be an excellent catalyst for inducing 5-endo cyclization of homoallylic sulfonamides to give pyrrolidines. This research highlights the role of trifluoroacetyl derivatives in facilitating cationic cyclizations, leading to the efficient formation of polycyclic systems (Haskins & Knight, 2002).

Medicinal Chemistry

In the realm of medicinal chemistry, (+/-)-(2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylic acid was identified as a potent inhibitor of influenza neuraminidase. The structural analysis of this compound bound to the neuraminidase enzyme underscores the potential of trifluoroacetyl derivatives in drug design and the development of therapeutics for infectious diseases (Wang et al., 2001).

Regio- and Enantioselective Additions

The trifluoroacetic acid combination with (S)-N-(2-pyrrolidinylmethyl)pyrrolidine catalyzed direct additions of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, showcasing high yield and excellent regio- and enantioselectivity. This illustrates the significance of trifluoroacetyl derivatives in promoting regioselectivity and enhancing the reactivity of substrates in organic synthesis (Chowdhury & Ghosh, 2009).

Safety and Hazards

The safety information for 1-(Trifluoroacetyl)pyrrolidine-2-carboxylic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause drowsiness or dizziness) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds. It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Future directions in the design of new pyrrolidine compounds with different biological profiles could be guided by the stereogenicity of carbons in the pyrrolidine ring .

properties

IUPAC Name |

1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NO3/c8-7(9,10)6(14)11-3-1-2-4(11)5(12)13/h4H,1-3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJVUZNDIHXSDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92076-93-2 |

Source

|

| Record name | 1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2705584.png)

![6-chloro-N-(1-oxo-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-2-yl)pyridine-3-carboxamide](/img/structure/B2705589.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2705593.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2705596.png)

![2-(benzo[d][1,3]dioxol-5-yl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2705602.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(o-tolyl)acetamide](/img/structure/B2705605.png)